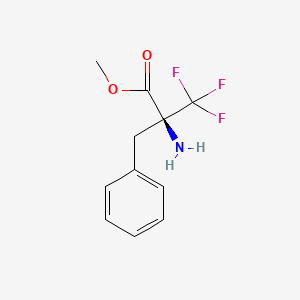
Methyl alpha-(trifluoromethyl)phenylalaninate, 97%
Übersicht
Beschreibung
Methyl alpha-(trifluoromethyl)phenylalaninate, 97% (MTP), is a versatile and powerful compound used in a wide range of scientific research applications. It is a synthetic organic compound with a molecular formula of C9H11F3NO2, and is the methyl ester of trifluoromethylphenylalanine. This compound has a wide range of uses in the lab, from biochemical and physiological studies to pharmaceutical and medical research.
Wissenschaftliche Forschungsanwendungen
Methyl alpha-(trifluoromethyl)phenylalaninate, 97% has a wide range of applications in scientific research. It is used in biochemical and physiological studies, as well as pharmaceutical and medical research. It has been used to study the effects of trifluoromethylphenylalanine on enzymes, proteins, and other biomolecules. In addition, it has been used to study the effects of trifluoromethylphenylalanine on the growth and development of cells, as well as its effects on the immune system. It has also been used in the development of drugs and other pharmaceuticals.
Wirkmechanismus
Methyl alpha-(trifluoromethyl)phenylalaninate, 97% acts as an inhibitor of enzymes, proteins, and other biomolecules. It binds to the active site of the enzyme or protein, preventing it from performing its normal function. This inhibition can be reversible or irreversible, depending on the type of enzyme or protein. In addition, Methyl alpha-(trifluoromethyl)phenylalaninate, 97% can also act as an agonist, stimulating the activity of the enzyme or protein.
Biochemical and Physiological Effects
Methyl alpha-(trifluoromethyl)phenylalaninate, 97% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as to stimulate the activity of certain enzymes and proteins. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the levels of certain hormones in the body. In addition, it has been shown to have anti-cancer effects, as well as to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl alpha-(trifluoromethyl)phenylalaninate, 97% has a number of advantages for lab experiments. It is a versatile compound that can be used in a wide range of scientific research applications. It is also relatively easy to synthesize and is relatively stable in solution. However, there are also some limitations to using Methyl alpha-(trifluoromethyl)phenylalaninate, 97% for lab experiments. It is a relatively expensive compound, and its solubility in certain solvents is limited. In addition, it can be toxic at high concentrations and can be irritating to the skin and eyes.
Zukünftige Richtungen
Methyl alpha-(trifluoromethyl)phenylalaninate, 97% has a wide range of potential future applications. It could be used in the development of new drugs and other pharmaceuticals, as well as in the study of the effects of trifluoromethylphenylalanine on the growth and development of cells. In addition, it could be used in the study of the effects of trifluoromethylphenylalanine on the immune system, as well as in the development of new treatments for diseases such as cancer and cardiovascular disease. Finally, it could be used in the development of new materials and technologies, such as sensors and nanomaterials.
Synthesemethoden
Methyl alpha-(trifluoromethyl)phenylalaninate, 97% can be synthesized in a number of different ways. The most common method is to react trifluoromethylphenylalanine with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at low temperatures and the product is isolated by distillation. Other methods of synthesis include the reaction of trifluoromethylphenylalanine with ethyl acetate or ethyl propionate, as well as the reaction of trifluoromethylphenylalanine with methyl iodide.
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-2-benzyl-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-9(16)10(15,11(12,13)14)7-8-5-3-2-4-6-8/h2-6H,7,15H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQERQOFFMFOSES-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@](CC1=CC=CC=C1)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235503 | |
| Record name | α-(Trifluoromethyl)-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl alpha-(trifluoromethyl)phenylalaninate | |
CAS RN |
184636-50-8 | |
| Record name | α-(Trifluoromethyl)-L-phenylalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184636-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Trifluoromethyl)-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




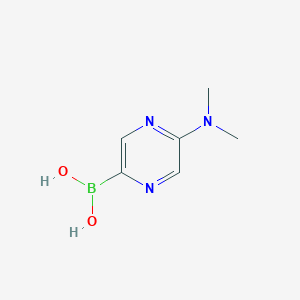


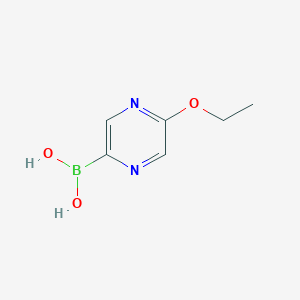
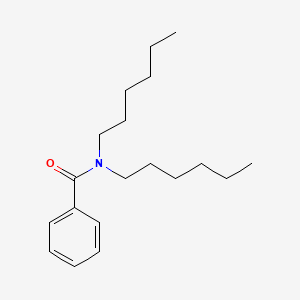



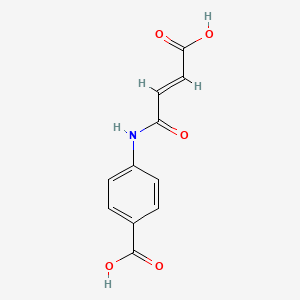
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)


![Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%](/img/structure/B6342541.png)